molecular formula C6H13NO B3251029 (1R,2S)-2-(Methylamino)cyclopentanol CAS No. 20616-55-1

(1R,2S)-2-(Methylamino)cyclopentanol

Cat. No. B3251029
CAS RN: 20616-55-1
M. Wt: 115.17 g/mol
InChI Key: YAEYCYRQJINORB-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2S)-2-(Methylamino)cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It is also known as “(1R,2S)-cis-2-Aminocyclopentanol” and has a molecular weight of 137.61 .


Molecular Structure Analysis

The SMILES string representation of this compound is "Cl.N[C@H]1CCC[C@H]1O" . This indicates that the compound contains a cyclopentane ring with a methylamino group and a hydroxyl group attached .


Physical And Chemical Properties Analysis

“(1R,2S)-2-(Methylamino)cyclopentanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .

Mechanism of Action

The mechanism of action of “(1R,2S)-2-(Methylamino)cyclopentanol” is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Safety and Hazards

This compound is classified as a skin irritant and can cause serious eye damage . It is recommended to handle it with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(1R,2S)-2-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYCYRQJINORB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(Methylamino)cyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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